molecular formula C15H16N2O5 B12851843 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid CAS No. 637318-31-1

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid

Cat. No.: B12851843
CAS No.: 637318-31-1
M. Wt: 304.30 g/mol
InChI Key: JRLVKJBUSKPFQW-UHFFFAOYSA-N
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Description

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid is a complex organic compound that features a pyrazole ring substituted with ethoxycarbonyl and methyl groups, and a benzoic acid moiety substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the ethoxycarbonyl and methyl groups. The final step involves the coupling of the pyrazole derivative with a methoxybenzoic acid derivative under suitable reaction conditions, such as the use of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzoic acid derivatives, such as:

  • 5-Ethoxycarbonyl-3-methyl-1H-pyrazole
  • 2-Methoxybenzoic acid
  • 4-Methyl-5-ethoxycarbonyl-pyrimidine

Uniqueness

What sets 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

637318-31-1

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

5-(5-ethoxycarbonyl-3-methylpyrazol-1-yl)-2-methoxybenzoic acid

InChI

InChI=1S/C15H16N2O5/c1-4-22-15(20)12-7-9(2)16-17(12)10-5-6-13(21-3)11(8-10)14(18)19/h5-8H,4H2,1-3H3,(H,18,19)

InChI Key

JRLVKJBUSKPFQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC(=C(C=C2)OC)C(=O)O)C

Origin of Product

United States

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